molecular formula C8H13NO2 B579830 Octahydro-2H-benzo[b][1,4]oxazin-2-one CAS No. 19180-77-9

Octahydro-2H-benzo[b][1,4]oxazin-2-one

Cat. No.: B579830
CAS No.: 19180-77-9
M. Wt: 155.197
InChI Key: RSUIWLHVBMPSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2H-benzo[b][1,4]oxazin-2-one (CAS 19180-77-9) is a saturated benzoxazinone derivative with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is characterized by a fused bicyclic structure containing both oxygen and nitrogen heteroatoms, making it a valuable intermediate in organic synthesis and pharmaceutical research . The saturated "octahydro" core differentiates it from its aromatic counterparts and may influence its physicochemical properties and biological activity. While specific biological data for this exact compound is limited in the public domain, the broader class of 1,4-benzoxazinone derivatives is extensively investigated for its diverse pharmacological potential. Related aromatic analogues have demonstrated significant anticancer activity by inducing apoptosis, elevating reactive oxygen species (ROS), causing DNA damage, and triggering autophagy in human cancer cell lines . Furthermore, other structural variants within this chemical family are explored as scaffolds for developing new antibacterial agents, highlighting the versatility of the benzoxazinone core in medicinal chemistry . This product is supplied with a minimum purity of 98% . It is intended for research and development purposes in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

19180-77-9

Molecular Formula

C8H13NO2

Molecular Weight

155.197

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-2-one

InChI

InChI=1S/C8H13NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h6-7,9H,1-5H2

InChI Key

RSUIWLHVBMPSKB-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)NCC(=O)O2

Synonyms

2H-1,4-Benzoxazin-2-one, octahydro-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

Key analogues of benzo[b][1,4]oxazin-2-one derivatives include substitutions at the 3-position, halogenation, and variations in ring saturation. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Substituents/Ring Saturation Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Octahydro-2H-benzo[b][1,4]oxazin-2-one Fully saturated C₈H₁₃NO₂ 155.19 Not reported
(Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one 3-Arylidene, partially saturated C₁₆H₁₁NO₃ 265.26 185–186
3-(4-Methoxyphenyl)-2H-benzo[b][1,4]oxazin-2-one 4-Methoxy at phenyl C₁₅H₁₁NO₃ 253.25 200–203
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one 7-Chloro, partially saturated C₈H₆ClNO₂ 183.59 Discontinued
3-(4-Bromophenyl)-2H-benzo[b][1,4]oxazin-2-one 4-Bromo at phenyl C₁₃H₈BrNO₂ 298.11 158–160

Comparative Data on Substituent Effects

Table 2: Impact of Substituents on Melting Points and Reactivity
Substituent Melting Point Range (°C) Key Reactivity
None (parent compound) Not reported Base for hydrogenation/functionalization
4-Methoxy 200–203 Enhanced polarity; participates in H-bonding
4-Bromo 158–160 Electrophilic substitution (e.g., cross-coupling)
7-Chloro Discontinued Bioactivity modulation
Arylidene (e.g., phenyl) 185–186 Conjugation for photophysical applications

Q & A

Q. What are the most reliable synthetic routes for preparing Octahydro-2H-benzo[b][1,4]oxazin-2-one and its derivatives?

The synthesis of this compound derivatives typically involves multicomponent reactions and microwave-assisted protocols . For example:

  • Copper-catalyzed coupling of benzoxazin-2-ones with indoles yields 3-indolyl derivatives under mild conditions (60°C, THF, 12 h) .
  • Microwave-assisted Smiles rearrangement optimizes reaction times (e.g., 3 h) and improves yields (up to 95%) by enhancing reaction efficiency .
  • Friedel-Crafts alkylation using Brønsted acids (e.g., FeCl₂·4H₂O) enables the formation of fused heterocycles, with yields >90% under ball-milling conditions .

Key parameters : Solvent choice (e.g., THF, EtOAc), catalyst loading (5–10 mol%), and temperature control (60–100°C) are critical for reproducibility .

Q. How can researchers characterize the structure and purity of this compound derivatives?

Structural confirmation relies on multimodal analytical techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR data (e.g., δ 7.51 ppm for aromatic protons, δ 152.95 ppm for carbonyl carbons) resolve regiochemistry and substituent effects .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular formulas (e.g., C₁₈H₁₄N₂O₂, [M+H]⁺ calcd. 290.1055) .
  • X-ray crystallography : Determines bond lengths/angles (e.g., fused bicyclic systems with dihedral angles <10°) for stereochemical validation .

Purity assessment : TLC (Rf values in hexane/EtOAc systems) and HPLC are standard for monitoring reaction progress .

Q. What are the common reactivity patterns of the oxazine ring in this compound?

The oxazine core exhibits nucleophilic and electrophilic reactivity :

  • Nucleophilic attack : The lactam oxygen participates in ring-opening reactions with amines or Grignard reagents, forming secondary amides or ketones .
  • Electrophilic substitution : Halogenation (e.g., bromination at C-6) occurs under mild conditions (HBr/AcOH, 25°C) .
  • Cycloaddition : The conjugated system engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to yield polycyclic adducts .

Catalytic influence : Lewis acids (e.g., FeCl₃) enhance reaction rates and regioselectivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve yield-contradictions in fluorinated derivatives?

Fluorinated analogs (e.g., 6,8-difluoro-substituted derivatives) often show yield disparities due to steric and electronic effects :

  • Temperature modulation : Lower temperatures (0–5°C) improve selectivity in fluorination steps by reducing side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorine incorporation efficiency by stabilizing transition states .
  • Catalyst screening : Pd/Cu bimetallic systems increase cross-coupling yields (e.g., 80% → 94%) in aryl-fluorine bond formation .

Case study : Microwave-assisted synthesis reduces reaction times from 24 h to 3 h while maintaining yields >90% for dichlorophenyl derivatives .

Q. How do substituent variations (e.g., hydroxymethyl vs. ethyl groups) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Hydroxymethyl groups : Enhance water solubility and antimicrobial potency (e.g., MIC = 2 µg/mL against E. coli) by facilitating membrane penetration .
  • Ethyl groups : Increase metabolic stability (t₁/₂ > 6 h in liver microsomes) via steric shielding of the oxazine ring from oxidative enzymes .
  • Halogen substituents : Bromine at C-4 improves anticancer activity (IC₅₀ = 1.8 µM against MCF-7) by strengthening hydrophobic interactions with target proteins .

Methodological tip : Parallel synthesis of analogs (e.g., 2-ethyl vs. 2-methyl derivatives) followed by docking studies identifies critical binding motifs .

Q. What strategies address discrepancies in reported biological mechanisms (e.g., antimicrobial vs. anticancer)?

Contradictions arise from target promiscuity and assay variability :

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm FGFR1 as a primary target for antiproliferative effects (e.g., 70% inhibition at 10 µM) .
  • Dose-response profiling : Differentiate on-target (e.g., ROS inhibition at IC₅₀ = 5 µM) from off-target effects (e.g., cytotoxicity at IC₅₀ = 50 µM) .
  • Orthogonal assays : Combine enzyme inhibition (e.g., β-lactamase IC₅₀) with whole-cell assays (e.g., bacterial growth curves) to validate mechanisms .

Data reconciliation : Meta-analysis of crystallographic (PDB) and kinetic data (kcat/KM) resolves conflicting reports .

Q. How can computational methods enhance the design of this compound-based inhibitors?

In silico approaches streamline drug discovery:

  • Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., with EGFR kinase) to prioritize analogs with ΔG < -10 kcal/mol .
  • QSAR modeling : Correlate logP values (1.5–3.5) with antibacterial activity (R² = 0.89) to guide substituent selection .
  • ADMET prediction : Tools like SwissADME forecast improved bioavailability (e.g., 85% intestinal absorption) for methoxy-substituted derivatives .

Validation : Synthesize top-ranked candidates (e.g., 4-methoxy analogs) and confirm activity in vitro .

Q. What are the best practices for scaling up laboratory-scale syntheses without compromising purity?

Scale-up challenges include heat transfer and purification bottlenecks:

  • Flow chemistry : Continuous reactors maintain temperature control (ΔT < 2°C) for exothermic steps (e.g., nitro group reductions) .
  • Green solvents : Switch from DCM to cyclopentyl methyl ether (CPME) to improve safety and facilitate solvent recovery .
  • Automated chromatography : Use flash systems with prepacked silica columns to purify >10 g batches (purity >99%) .

Case example : Gram-scale synthesis of cephalandole A achieved 85% yield via CuCl₂-catalyzed coupling in THF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.